Rac threo-Dihydro Bupropion-d9 is a deuterated analog of bupropion, which is primarily used as an antidepressant and smoking cessation aid. The presence of deuterium in this compound allows for enhanced differentiation in analytical techniques, making it a valuable tool in scientific research. This compound serves as an internal standard for quantifying bupropion and its metabolites in biological samples, facilitating studies on drug metabolism and pharmacokinetics.
Rac threo-Dihydro Bupropion-d9 is derived from bupropion hydrochloride through a reduction process. The synthesis typically utilizes specific enzymes such as 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases to achieve the transformation from bupropion to its dihydro form.
This compound falls under the category of deuterated pharmaceuticals and is classified as a research chemical. It is not intended for direct therapeutic use but rather as a reference standard in analytical chemistry and pharmacological studies.
The synthesis of rac threo-Dihydro Bupropion-d9 involves the following steps:
Rac threo-Dihydro Bupropion-d9 has the following molecular characteristics:
The structure consists of a 3-chlorophenyl ring attached to a central carbon chain with a nitrogen atom and an alcohol group. The incorporation of deuterium atoms replaces nine hydrogen atoms within the molecule, enhancing its mass for analytical differentiation.
Rac threo-Dihydro Bupropion-d9 undergoes several chemical reactions:
While rac threo-Dihydro Bupropion-d9 itself does not have a known mechanism of action, it serves as a tracer in studies examining bupropion's effects on neurotransmission.
The pharmacokinetic properties of rac threo-Dihydro Bupropion-d9 are expected to mirror those of bupropion, characterized by good gastrointestinal absorption and extensive first-pass metabolism.
Rac threo-Dihydro Bupropion-d9 has several scientific applications:
rac threo-Dihydro Bupropion-d9 Hydrochloride is a deuterium-labeled analog of the bupropion metabolite rac threo-dihydrobupropion, designed specifically for use in advanced analytical and pharmacological research. This isotopically labeled compound serves as an indispensable tool in mass spectrometry-based assays, enabling precise quantification of bupropion metabolites in complex biological matrices. Its development represents a significant advancement in the study of bupropion metabolism, addressing challenges posed by the complex stereochemistry and metabolic pathways of this clinically important antidepressant and smoking cessation aid. The strategic incorporation of nine deuterium atoms creates a mass shift that allows chromatographic separation and unambiguous detection, making it particularly valuable for elucidating stereoselective pharmacokinetics and metabolism of bupropion and its active metabolites [3] [5].
The systematic IUPAC name for this deuterated compound is 3-Chloro-α-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride, clearly indicating the positions of deuterium substitution. The deuterium atoms are incorporated specifically within the tert-butylamino group, replacing all nine hydrogen atoms (three methyl groups) with deuterium. This selective labeling is denoted by the "-d9" suffix in the common name rac threo-Dihydro Bupropion-d9 Hydrochloride. The stereochemical designation "threo" refers to the relative configuration of the two chiral centers in the molecule, specifically the arrangement where the hydrogen and hydroxyl groups on adjacent carbons adopt an antiperiplanar orientation in the Fischer projection. The "rac" prefix indicates that the compound is administered as a racemic mixture, containing both (1R,2R) and (1S,2S) enantiomers in equal proportions. This stereochemical complexity is significant due to potential differences in pharmacological activity between enantiomers [2] [5] [6].
The structural integrity of the deuterated compound mirrors its non-deuterated counterpart, preserving the essential pharmacophore while introducing the mass difference necessary for analytical differentiation. The SMILES notation OC@@HC@HNC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl precisely defines the stereochemistry and deuterium positions, confirming that the deuterium atoms are exclusively located on the tertiary butyl group of the amino substituent. This specific deuteration pattern minimizes the possibility of metabolic isotope effects that could alter the compound's behavior in biological systems, a critical consideration for its application as an internal standard [3] [6].
The deuterium substitution in rac threo-Dihydro Bupropion-d9 Hydrochloride results in distinct molecular formula and weight differences compared to its non-deuterated analog. The molecular formula is C₁₃H₁₁D₉ClNO•HCl, reflecting the replacement of nine hydrogen atoms with deuterium in the tert-butyl moiety. This yields a molecular weight of 287.27 g/mol for the deuterated compound. In comparison, the non-deuterated rac threo-Dihydro Bupropion Hydrochloride has a molecular formula of C₁₃H₂₀ClNO•HCl and a molecular weight of 278.22 g/mol. The mass difference of 9 mass units (approximately 3.2% increase) is strategically significant for mass spectrometric detection, creating a sufficient mass shift to distinguish the deuterated internal standard from the endogenous analyte while maintaining nearly identical chromatographic behavior [3] [4] [6].
Table 1: Molecular Comparison of Deuterated and Non-Deuterated Compounds
Property | rac threo-Dihydro Bupropion-d9 Hydrochloride | rac threo-Dihydro Bupropion Hydrochloride |
---|---|---|
Molecular Formula | C₁₃H₁₁D₉ClNO•HCl | C₁₃H₂₀ClNO•HCl |
Molecular Weight (g/mol) | 287.27 | 278.22 |
CAS Number | 1392209-60-7 (labeled) | 80478-42-8; 1396889-62-5 (unlabeled) |
Deuterium Content | 9 atoms (99.5 atom % D) | None |
The high isotopic purity of commercially available rac threo-Dihydro Bupropion-d9 Hydrochloride is typically ≥99.5 atom % deuterium, ensuring minimal contribution from unlabeled species that could interfere with analytical measurements. This high isotopic enrichment is critical for its performance as an internal standard in sensitive bioanalytical assays. The compound typically presents as a white crystalline solid with a purity of ≥98.9% as determined by HPLC, meeting stringent requirements for reference standards in pharmaceutical research and therapeutic drug monitoring [4] [5].
rac threo-Dihydro Bupropion-d9 Hydrochloride serves as a critical internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying bupropion and its metabolites in biological matrices. The deuterated compound co-elutes chromatographically with the non-deuterated analyte while exhibiting a distinct mass-to-charge (m/z) ratio, enabling precise and accurate quantification without interference. This is particularly important for therapeutic drug monitoring and pharmacokinetic studies where bupropion metabolites like threo-dihydrobupropion reach plasma concentrations approximately seven-fold higher than the parent drug and demonstrate significant interindividual variability [3] [8].
The implementation of this deuterated standard significantly enhances analytical performance by compensating for variability during sample preparation, ionization efficiency, and matrix effects. These advantages are crucial for obtaining reliable concentration data, especially given the complex stereoselective metabolism of bupropion. The compound's physicochemical similarity to the analyte ensures nearly identical extraction recovery and chromatographic behavior, while the nine-deuterium mass shift (creating a difference of 9 Da) provides a clear mass spectrometric distinction. This is particularly valuable in separating the internal standard from the analyte and potential isobaric interferences in biological samples, significantly reducing background noise and improving signal specificity [3] [5] [7].
Table 2: Analytical Applications of rac threo-Dihydro Bupropion-d9 Hydrochloride
Application Area | Role | Benefit |
---|---|---|
LC-MS/MS Quantification | Internal standard for threo-dihydrobupropion in plasma | Enables compensation for matrix effects and extraction variability |
Stereoselective Assays | Reference for chiral separation of threo-dihydrobupropion enantiomers | Facilitates accurate quantification of individual enantiomers |
Metabolic Studies | Tracking reduction pathway of bupropion metabolism | Allows precise determination of metabolic ratios and enzyme activities |
Method Validation | Quality control for assay accuracy and precision | Meets regulatory requirements for bioanalytical method validation |
The compound is commercially available from multiple suppliers as a neat solid material, typically packaged in quantities ranging from 1 mg to 50 mg, and requires storage at -20°C to maintain stability. Its designation as "neat" indicates high purity without additives, making it suitable for preparing standard solutions of exact concentrations. The deuterated standard has been essential for advancing research on bupropion's stereoselective disposition, particularly given the challenges associated with separating and quantifying the erythro and threo diastereomers and their respective enantiomers, which have traditionally been measured only as racemic mixtures [3] [6] [7].
rac threo-Dihydro Bupropion-d9 Hydrochloride is pharmacologically relevant as a deuterated analog of threo-dihydrobupropion, a major pharmacologically active metabolite of the antidepressant drug bupropion. Bupropion undergoes extensive hepatic metabolism primarily via two pathways: carbonyl reduction to form amino alcohols (erythro- and threo-dihydrobupropion) and hydroxylation of the t-butyl moiety to produce 4-hydroxybupropion. The threo-dihydrobupropion metabolite is of particular pharmacological interest because its steady-state plasma exposure is approximately seven-fold higher than that of the parent bupropion, suggesting it may contribute significantly to both therapeutic effects and adverse reactions [8].
The formation of threo-dihydrobupropion is catalyzed primarily by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a microsomal carbonyl reductase, whereas erythro-dihydrobupropion formation involves other carbonyl reductases. This metabolic reduction creates an additional chiral center adjacent to the existing chiral center of bupropion, resulting in two diastereomeric pairs: threo (with racemic forms (1R,2R) and (1S,2S)) and erythro (with racemic forms (1R,2S) and (1S,2R)). Research indicates that the reduction to threo-dihydrobupropion represents a major clearance pathway for bupropion in humans, accounting for a substantial portion of its metabolic disposition. Despite its significant plasma concentrations, the pharmacological activity of threo-dihydrobupropion remains less characterized than that of 4-hydroxybupropion, though evidence suggests it possesses appreciable pharmacological activity that may contribute to bupropion's overall clinical effects [8].
The deuterated analog (rac threo-Dihydro Bupropion-d9) plays an indispensable role in elucidating the stereoselective pharmacokinetics of bupropion metabolites. Studies using this deuterated standard have demonstrated marked stereoselectivity in the disposition of bupropion metabolites, with plasma exposure of (2R,3R)-4-hydroxybupropion exceeding that of (2S,3S)-4-hydroxybupropion by over 20-fold. Similarly, the plasma exposure of racemic threo-dihydrobupropion is significantly higher than that of racemic erythro-dihydrobupropion, likely due to enantioselective reduction by 11β-HSD1. Without deuterated standards like rac threo-Dihydro Bupropion-d9, accurate quantification of these stereoisomers in complex biological matrices would be considerably more challenging due to their similar physicochemical properties and low therapeutic concentrations [8].
Table 3: Key Metabolites of Bupropion and Analytical Role of Deuterated Standards
Compound | Relative Plasma Exposure | Primary Enzyme Involved in Formation | Analytical Role of Deuterated Standard |
---|---|---|---|
Bupropion (parent drug) | 1x | N/A | Quantified using deuterated bupropion standards |
4-Hydroxybupropion | ~17x higher than parent | CYP2B6 | Quantified using specific deuterated hydroxy analog |
threo-Dihydrobupropion | ~7x higher than parent | 11β-HSD1 | Quantified using rac threo-Dihydro Bupropion-d9 |
erythro-Dihydrobupropion | Lower than threo isomer | Other carbonyl reductases | Quantified using deuterated erythro analog |
The application of rac threo-Dihydro Bupropion-d9 Hydrochloride in research extends beyond therapeutic drug monitoring to include studies investigating drug-drug interactions and the impact of genetic polymorphisms on bupropion metabolism. For example, research has focused on whether reduced plasma exposure to active metabolites due to genetic variations in metabolizing enzymes (particularly CYP2B6 for 4-hydroxybupropion and 11β-HSD1 for threo-dihydrobupropion) correlates with altered clinical outcomes. The deuterated standard enables precise quantification necessary to establish these relationships, potentially informing personalized dosing strategies for bupropion in various therapeutic applications including depression treatment, smoking cessation, and weight management [5] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3